![molecular formula C15H21ClN2O3 B2849542 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(2-methoxyethyl)acetamide CAS No. 757192-68-0](/img/structure/B2849542.png)
2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C15H21ClN2O3 and its molecular weight is 312.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(2-methoxyethyl)acetamide is the enzyme acetohydroxyacid synthase (AHAS) . AHAS is crucial for the synthesis of branched-chain amino acids in plants.
Mode of Action
The compound acts as an inhibitor of AHAS . By binding to the active site of the enzyme, it prevents the normal substrate from attaching, thereby disrupting the synthesis of essential amino acids and halting protein synthesis .
Biochemical Pathways
The inhibition of AHAS affects the biosynthesis pathway of branched-chain amino acids, including leucine, isoleucine, and valine . These amino acids are essential for protein synthesis and plant growth. The disruption of this pathway leads to growth inhibition .
Pharmacokinetics
It is known that the compound is soluble in chloroform and methanol , suggesting that it may be absorbed and distributed in organisms that come into contact with it
Result of Action
The result of the compound’s action is the inhibition of plant growth . By disrupting the synthesis of essential amino acids, the compound prevents normal plant development, leading to growth inhibition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility in chloroform and methanol suggests that it may be more effective in environments where these solvents are present
Biochemische Analyse
Biochemical Properties
The compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified in the available literature .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(2-methoxyethyl)acetamide is not well defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported in the available literature .
Metabolic Pathways
The metabolic pathways involving this compound, including any interactions with enzymes or cofactors, are not currently known .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any interactions with transporters or binding proteins, have not been characterized .
Eigenschaften
IUPAC Name |
2-[(2-chloroacetyl)-(2-methoxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-11-5-4-6-12(2)15(11)17-13(19)10-18(7-8-21-3)14(20)9-16/h4-6H,7-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYWLPRHJXXEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CCOC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
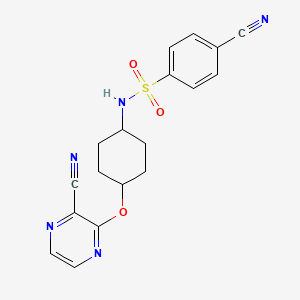
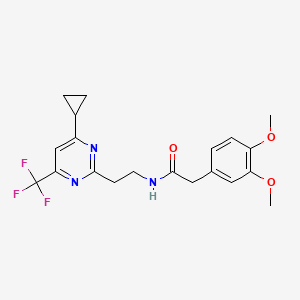
![2-methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine](/img/structure/B2849463.png)
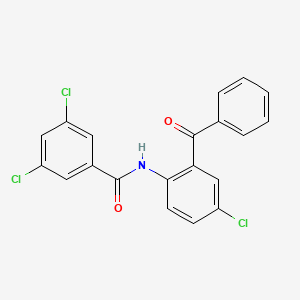
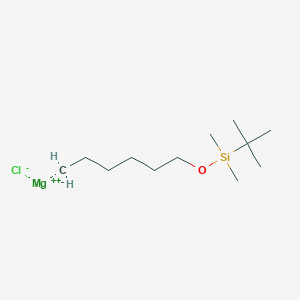
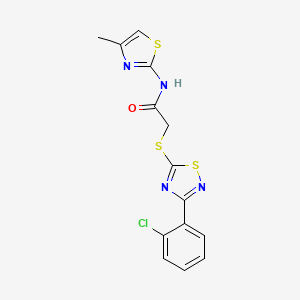
![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2849469.png)

![N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2849471.png)
![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B2849473.png)
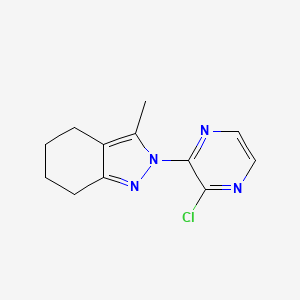
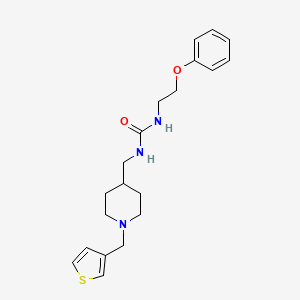
![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2849480.png)
![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2849482.png)
